4-[4-(4-cyanophenyl)-2,5-difluorophenyl]benzonitrile

Catalog No.
S15955030
CAS No.
M.F
C20H10F2N2
M. Wt
316.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[4-(4-cyanophenyl)-2,5-difluorophenyl]benzonitri...

Product Name

4-[4-(4-cyanophenyl)-2,5-difluorophenyl]benzonitrile

IUPAC Name

4-[4-(4-cyanophenyl)-2,5-difluorophenyl]benzonitrile

Molecular Formula

C20H10F2N2

Molecular Weight

316.3 g/mol

InChI

InChI=1S/C20H10F2N2/c21-19-10-18(16-7-3-14(12-24)4-8-16)20(22)9-17(19)15-5-1-13(11-23)2-6-15/h1-10H

InChI Key

SGPVRBSOMVYSER-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC(=C(C=C2F)C3=CC=C(C=C3)C#N)F

4-[4-(4-cyanophenyl)-2,5-difluorophenyl]benzonitrile is a complex organic compound characterized by its unique structure, which includes a benzonitrile core substituted with a cyanophenyl and difluorophenyl moiety. The compound's molecular formula is C16H12F2N2, and it features both fluorine atoms and a nitrile group, contributing to its chemical reactivity and potential biological activity. The presence of the cyano group enhances its electronic properties, making it a candidate for various applications in pharmaceuticals and materials science.

The chemical reactivity of 4-[4-(4-cyanophenyl)-2,5-difluorophenyl]benzonitrile can be attributed to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The nitrile group can undergo nucleophilic attack, leading to the formation of amines or other derivatives.
  • Electrophilic Aromatic Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.
  • Reduction Reactions: The cyano group can be reduced to amine derivatives under specific conditions.

These reactions are significant for modifying the compound to enhance its properties or tailor it for specific applications.

Research into the biological activity of 4-[4-(4-cyanophenyl)-2,5-difluorophenyl]benzonitrile indicates potential pharmacological effects. Compounds with similar structures have shown:

  • Anticancer Properties: Some derivatives exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial Activity: Certain structural analogs demonstrate effectiveness against bacterial and fungal pathogens.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

Further studies are needed to fully elucidate the biological mechanisms and therapeutic potential of this compound.

The synthesis of 4-[4-(4-cyanophenyl)-2,5-difluorophenyl]benzonitrile generally involves multi-step organic reactions:

  • Preparation of 4-cyanophenyl derivative: Starting from readily available phenolic compounds, nitration and subsequent substitution reactions can yield the desired cyanophenyl group.
  • Fluorination: Introduction of fluorine atoms can be achieved through electrophilic fluorination techniques using reagents like Selectfluor or via nucleophilic displacement methods.
  • Coupling Reaction: The final step typically involves coupling the cyanophenyl derivative with the difluorophenyl component through methods such as Suzuki or Sonogashira coupling.

These methods highlight the complexity and precision required in synthesizing this compound.

4-[4-(4-cyanophenyl)-2,5-difluorophenyl]benzonitrile has several potential applications:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery efforts targeting cancer or infectious diseases.
  • Material Science: Its unique electronic properties could make it suitable for use in organic electronics or as a dye in photonic applications.
  • Chemical Research: As a versatile building block, it can facilitate the synthesis of more complex molecules in academic and industrial research settings.

Interaction studies involving 4-[4-(4-cyanophenyl)-2,5-difluorophenyl]benzonitrile focus on its binding affinity with biological targets. These studies typically employ techniques such as:

  • Molecular Docking: This computational method predicts how the compound interacts with specific enzymes or receptors at the molecular level.
  • In vitro Assays: Laboratory tests assess the compound's efficacy against target cells or enzymes, providing insights into its pharmacodynamics.
  • Toxicology Studies: Evaluating the safety profile of the compound is crucial for understanding its viability as a therapeutic agent.

Such studies are essential for advancing the compound towards clinical applications.

Several compounds share structural similarities with 4-[4-(4-cyanophenyl)-2,5-difluorophenyl]benzonitrile. These include:

  • Benzonitrile Derivatives: Other benzonitriles with different substituents that may exhibit similar reactivity patterns.
  • Difluorobenzene Compounds: Compounds containing difluorobenzene rings that may have analogous electronic properties.
  • Cyanobenzenes: Compounds featuring cyano groups on benzene rings that could show similar biological activities.

Comparison Table

Compound NameStructure FeaturesBiological ActivityUnique Aspects
4-[4-(4-cyanophenyl)-2,5-difluorophenyl]benzonitrileCyano and difluoro substitutions on aromatic ringsPotential anticancer and antimicrobialUnique combination of electron-withdrawing groups
3-CyanobenzonitrileSingle cyano group on benzeneModerate antimicrobialSimpler structure
1,3-DifluorobenzeneDifluoro substitutions onlyLimited biological dataNo cyano group present
2-CyanodiphenylamineCyano group on diphenyl structureAnticancer properties notedDifferent connectivity

The uniqueness of 4-[4-(4-cyanophenyl)-2,5-difluorophenyl]benzonitrile lies in its specific arrangement of functional groups that may enhance its reactivity and biological profile compared to these similar compounds.

XLogP3

4.8

Hydrogen Bond Acceptor Count

4

Exact Mass

316.08120465 g/mol

Monoisotopic Mass

316.08120465 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-15-2024

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